molecular formula C11H11N3O3 B14146109 2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-nitro-, (E)- CAS No. 159212-48-3

2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-nitro-, (E)-

Cat. No.: B14146109
CAS No.: 159212-48-3
M. Wt: 233.22 g/mol
InChI Key: JKRFBGUETREWIP-RMKNXTFCSA-N
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Description

2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-nitro-, (E)- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. This specific compound is characterized by the presence of a nitro group at the 5-position and a dimethylamino methylene group at the 3-position, making it a unique and versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-nitro-, (E)- typically involves multi-step organic reactions. One common method includes the condensation of 5-nitroindole-2,3-dione with dimethylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-nitro-, (E)- undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include amino derivatives, reduced forms of the compound, and various substituted indole derivatives.

Scientific Research Applications

2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-nitro-, (E)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-nitro-, (E)- involves its interaction with specific molecular targets and pathways. The nitro group and dimethylamino group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    2H-Indol-2-one: A simpler indole derivative without the nitro and dimethylamino groups.

    5-Nitroindole: Contains the nitro group but lacks the dimethylamino methylene group.

    3-Dimethylaminoindole: Contains the dimethylamino group but lacks the nitro group.

Uniqueness

2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-nitro-, (E)- is unique due to the combination of the nitro and dimethylamino groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

159212-48-3

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

(3E)-3-(dimethylaminomethylidene)-5-nitro-1H-indol-2-one

InChI

InChI=1S/C11H11N3O3/c1-13(2)6-9-8-5-7(14(16)17)3-4-10(8)12-11(9)15/h3-6H,1-2H3,(H,12,15)/b9-6+

InChI Key

JKRFBGUETREWIP-RMKNXTFCSA-N

Isomeric SMILES

CN(C)/C=C/1\C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O

Canonical SMILES

CN(C)C=C1C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O

Origin of Product

United States

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